N-(5-羟基戊基)马来酰亚胺

描述

N-(5-Hydroxypentyl)maleimide is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs), such as Gemcitabine-O-Si(di-iso)-O-Mc .

Synthesis Analysis

The synthesis of N-(5-Hydroxypentyl)maleimide involves the use of maleimides, N-phenylmaleimide and bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, which react with cyclopentadiene and furan to get the Diels–Alder reaction adducts. Then, these adducts are generated to the corresponding poly(maleimide)s via ring-opening metathesis polymerization .

Chemical Reactions Analysis

N-(5-Hydroxypentyl)maleimide is used in the synthesis of antibody-drug conjugates (ADCs) through a non-cleavable linker . It has been used in Diels–Alder reactions and ring-opening metathesis polymerization .

科学研究应用

水凝胶合成用于药物输送

N-(5-羟基戊基)马来酰亚胺已被用于药物输送应用的水凝胶合成中。一项研究证明了 N-乙烯基吡咯烷酮与羟基戊基马来酰亚胺的无光引发剂共聚,产生具有高溶胀能力和快速药物释放速率的水凝胶 (Ng 等人,2002)。

用于 18F 标记的异双功能连接子

N-(5-羟基戊基)马来酰亚胺用于合成异双功能连接子 N-[4-(氨氧基)丁基]马来酰亚胺,用于制备硫醇反应性 18F 标记剂。该连接子促进了含马来酰亚胺的硫醇反应性 18F 标记剂的合成,该标记剂用于正电子发射断层扫描 (Toyokuni 等人,2003)。

线粒体转运系统研究

N-(5-羟基戊基)马来酰亚胺类似物被用于线粒体转运系统研究。曙红-5-马来酰亚胺,一种衍生物,被用来研究 ADP/ATP 反向转运蛋白和线粒体中 Pi/H+ 同向转运蛋白中必需的巯基基团的反应性和位置 (Houštěk & Pedersen,1985)。

生物偶联

N-取代马来酰亚胺,包括 N-(5-羟基戊基)马来酰亚胺,已被广泛用于蛋白质的生物偶联。这些马来酰亚胺以其在与生物硫醇的硫醇-迈克尔加成反应中的选择性和动力学而闻名。这种生物偶联在癌症治疗的免疫毒素和抗体药物偶联物的开发中至关重要 (Renault 等人,2018)。

马来酰亚胺酸及其衍生物的合成

N-(5-羟基戊基)马来酰亚胺及其衍生物已被合成用于各种生化应用。这些化合物用于合成肽的马来酰亚胺酸和马来酰衍生物,为生化研究提供了广泛的生物偶联可能性 (Keller & Rudinger,1975)。

未来方向

N-(5-Hydroxypentyl)maleimide has potential applications in the synthesis of antibody-drug conjugates (ADCs) . Additionally, two new maleimide derivatives have been synthesized, prone to self-assemble and react with graphene as dienophiles . These developments suggest promising future directions for N-(5-Hydroxypentyl)maleimide.

作用机制

Target of Action

N-(5-hydroxypentyl)maleimide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The primary targets of N-(5-hydroxypentyl)maleimide are therefore the specific cancer cells that the ADC is designed to target .

Mode of Action

N-(5-hydroxypentyl)maleimide acts as a non-cleavable linker in ADCs . It connects the antibody, which recognizes and binds to specific proteins on the surface of cancer cells, with the cytotoxic drug . This allows the cytotoxic drug to be selectively delivered to cancer cells, thereby reducing damage to healthy cells .

Biochemical Pathways

The biochemical pathways affected by N-(5-hydroxypentyl)maleimide are those involved in the action of the ADCs . Once the ADC binds to its target cell, it is internalized and the cytotoxic drug is released, leading to cell death . The specific pathways affected would depend on the nature of the cytotoxic drug used in the ADC .

Pharmacokinetics

The pharmacokinetics of N-(5-hydroxypentyl)maleimide would be largely determined by the properties of the ADC of which it is a part . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the characteristics of the antibody and the cytotoxic drug, as well as the linker itself .

Result of Action

The result of the action of N-(5-hydroxypentyl)maleimide is the selective delivery of a cytotoxic drug to cancer cells, leading to their death while minimizing harm to healthy cells . This is achieved through its role as a linker in ADCs .

Action Environment

The action of N-(5-hydroxypentyl)maleimide, as part of an ADC, can be influenced by various environmental factors. These could include the presence of the target protein on cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue

生化分析

Biochemical Properties

N-(5-hydroxypentyl)maleimide is known to participate in biochemical reactions involving proteins. It undergoes a Michael addition reaction with thiolate, a nucleophile present in cysteine residues of proteins . This maleimide-thiol chemistry is utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing . N-substituted maleimides, including N-(5-hydroxypentyl)maleimide, have also been reported to inhibit monoglyceride lipase, an enzyme involved in lipid metabolism .

Cellular Effects

The cellular effects of N-(5-hydroxypentyl)maleimide are primarily related to its role as an ADC linker. As part of an ADC, it can influence cell function by delivering cytotoxic drugs to target cells . Specific effects on cell signaling pathways, gene expression, and cellular metabolism are largely dependent on the particular cytotoxic drug attached to the ADC.

Molecular Mechanism

The molecular mechanism of action of N-(5-hydroxypentyl)maleimide involves its reaction with thiolate groups on proteins. This reaction forms a strong carbon-sulfur bond, effectively linking the protein to the maleimide . In the context of ADCs, this allows for the specific targeting of cells expressing the protein recognized by the antibody component of the ADC .

Metabolic Pathways

The metabolic pathways involving N-(5-hydroxypentyl)maleimide are not well-characterized. It is known that N-substituted maleimides can inhibit monoglyceride lipase, suggesting a potential role in lipid metabolism .

Transport and Distribution

The transport and distribution of N-(5-hydroxypentyl)maleimide within cells and tissues would be largely determined by its incorporation into ADCs. The ADCs are typically designed to be recognized and internalized by specific cells, which would influence the distribution of N-(5-hydroxypentyl)maleimide .

Subcellular Localization

As part of an ADC, it would likely be localized wherever the ADC is internalized and processed within the cell .

属性

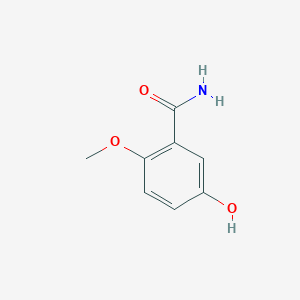

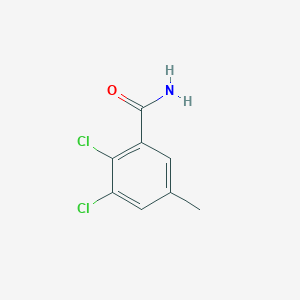

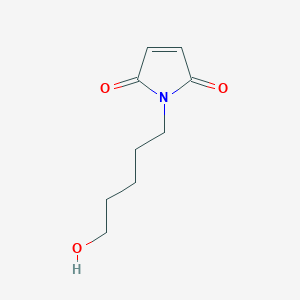

IUPAC Name |

1-(5-hydroxypentyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7-3-1-2-6-10-8(12)4-5-9(10)13/h4-5,11H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIZONIKDWSRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。